molecular formula C5H9F2NO2 B1345066 2,2-difluoro-N-(2-hydroxyethyl)propanamide CAS No. 851728-91-1

2,2-difluoro-N-(2-hydroxyethyl)propanamide

Cat. No.: B1345066
CAS No.: 851728-91-1
M. Wt: 153.13 g/mol
InChI Key: QGRLXCZSOWEORV-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(2-hydroxyethyl)propanamide is an organic compound with the molecular formula C5H9F2NO2 It is characterized by the presence of two fluorine atoms, a hydroxyethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(2-hydroxyethyl)propanamide typically involves the reaction of 2,2-difluoropropanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The isolated solids are then dried in vacuo without heat to yield the final compound as a low melting solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 2,2-difluoro-N-(2-oxoethyl)propanamide, while reduction of the amide group may produce 2,2-difluoro-N-(2-hydroxyethyl)propylamine.

Scientific Research Applications

2,2-Difluoro-N-(2-hydroxyethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(2-hydroxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-N-(2-hydroxyethyl)acetamide
  • 2,2-Difluoro-N-(2-hydroxyethyl)butanamide
  • 2,2-Difluoro-N-(2-hydroxyethyl)pentanamide

Uniqueness

2,2-Difluoro-N-(2-hydroxyethyl)propanamide is unique due to its specific combination of functional groups and fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The presence of the hydroxyethyl group also allows for further functionalization, enhancing its versatility in chemical synthesis and research.

Properties

IUPAC Name

2,2-difluoro-N-(2-hydroxyethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-5(6,7)4(10)8-2-3-9/h9H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRLXCZSOWEORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2-Difluoro-propionic acid ethyl ester I-3a (10.1 g, 70 mmol) was added dropwise to stirred, cooled (0° C.) ethanolamine (4.4 ml, 70 mmol) and the resulting solution was allowed to stir at ambient temperature for 4 hours. Concentration of the reaction mixture in vacuo afforded the title compound (I-3b) as a solid, 11.2 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

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